5-methyloxolan-3-one

描述

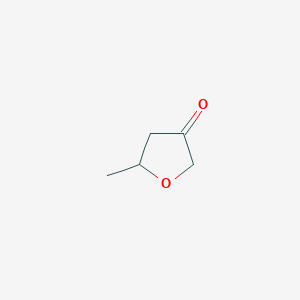

5-Methyloxolan-3-one is a cyclic ketone belonging to the oxolane (tetrahydrofuran) family. Its structure consists of a five-membered oxolane ring with a methyl group at the 5-position and a ketone functional group at the 3-position. The methyl substituent likely enhances steric stability, while the ketone position (3-one) may influence reactivity compared to other oxolanone isomers .

准备方法

Synthetic Routes and Reaction Conditions

5-methyloxolan-3-one can be synthesized through several methods. One common synthetic route involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired furanone compound.

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 5-methyl-2-furancarboxylic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the pure compound.

化学反应分析

Types of Reactions

5-methyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.

Reduction: The compound can be reduced to form 5-methyl-2-furanmethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the furanone ring is opened and substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: 5-Methyl-2-furancarboxylic acid.

Reduction: 5-Methyl-2-furanmethanol.

Substitution: Various substituted furanone derivatives depending on the nucleophile used.

科学研究应用

5-methyloxolan-3-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is widely used in the flavor and fragrance industry to impart sweet, caramel-like notes to various products.

作用机制

The mechanism of action of 5-methyloxolan-3-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities.

相似化合物的比较

Structural and Functional Differences

The table below compares 5-methyloxolan-3-one with structurally related compounds from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Group Position |

|---|---|---|---|---|---|

| This compound (hypothetical) | N/A | C₅H₈O₂ | 100.12 | Methyl at C5 | Ketone at C3 |

| 5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one | 64944-20-3 | C₈H₁₀O₂Cl₂ | 209.07 | Dichloropropenyl and methyl at C5 | Ketone at C2 |

| 5-[(E)-Hex-3-enyl]oxolan-2-one | 97416-87-0 | C₁₀H₁₆O₂ | 168.23 | Hexenyl at C5 | Ketone at C2 |

| 1,2-Dioxolan-3-one,5-Methyl-4-methylene | 99268-56-1 | C₅H₆O₃ | 114.10 | Methylene and methyl on dioxolane | Ketone at C3 |

Key Observations:

Ketone Position :

- This compound has its ketone at the 3-position, which may lead to distinct reactivity (e.g., nucleophilic attack at C3) compared to oxolan-2-ones (ketone at C2), which are more commonly studied .

- Oxolan-2-ones (e.g., and ) are prone to ring-opening reactions at the 2-position, a feature exploited in polymer synthesis (e.g., polyesters).

Substituent Effects: The dichloropropenyl group in 5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one introduces electronegative chlorine atoms, increasing molecular weight (209.07 vs. The hexenyl chain in 5-[(E)-hex-3-enyl]oxolan-2-one adds hydrophobicity, suggesting applications in flavor/fragrance industries or as a lipophilic intermediate .

Ring Structure Variations: 1,2-Dioxolan-3-one () contains two oxygen atoms in the ring, forming a dioxolane system. The additional oxygen may enhance polarity and oxidative stability compared to oxolanones .

Physicochemical Properties

While exact data for This compound are unavailable, inferences can be drawn from analogs:

- Boiling Point/Melting Point: Oxolan-2-ones generally exhibit lower melting points (e.g., 25–50°C) due to reduced symmetry compared to dioxolanones. The methyl group in this compound may raise its melting point slightly via improved packing.

- Solubility: Oxolanones are typically polar and soluble in organic solvents (e.g., acetone, DCM).

生物活性

5-Methyloxolan-3-one, also known as 5-methyl-2(3H)-furanone, is an organic compound classified within the furanone family. This compound is characterized by its colorless liquid form and sweet, caramel-like aroma, making it valuable in the flavor and fragrance industries. Beyond its sensory applications, this compound has garnered attention for its potential biological activities , particularly its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Formula and Characteristics

- Molecular Formula : C5H8O2

- Molecular Weight : 100.1158 g/mol

- State : Liquid

- Odor : Sweet, caramel-like

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst.

- Catalytic hydrogenation of 5-methyl-2-furancarboxylic acid using metal catalysts like palladium or platinum under high-pressure conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, suggesting potential applications in food preservation and medical treatments.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | No activity |

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to modulate oxidative stress pathways. In vitro studies have demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown that it can induce apoptosis (programmed cell death) in specific types of cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Modulation of Oxidative Stress : By scavenging reactive oxygen species (ROS), the compound reduces oxidative damage in cells.

- Inhibition of Inflammatory Pathways : It may inhibit the expression of pro-inflammatory cytokines.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to cell death.

Study on Antimicrobial Activity

A study conducted on various extracts containing this compound revealed its effectiveness against common foodborne pathogens. The results indicated that the compound could be utilized as a natural preservative in food products.

Research on Anticancer Properties

In a controlled laboratory setting, researchers tested the effects of this compound on MCF-7 breast cancer cells. The study found a significant reduction in cell viability at concentrations above 10 µg/mL, highlighting its potential as a chemotherapeutic agent.

Future Directions

Despite promising results regarding the biological activities of this compound, further research is necessary to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:

- In vivo studies to assess efficacy and safety in living organisms.

- Clinical trials to explore its potential use in treating specific diseases.

- Exploration of synthetic derivatives to enhance biological activity and reduce toxicity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyloxolan-3-one, and how can reaction yields be systematically improved?

- Methodological Answer : Synthesis of this compound typically involves cyclization of γ-keto acids or oxidation of substituted tetrahydrofurans. Key reagents include KMnO₄ (oxidation) and LiAlH₄ (reduction) . To improve yields, optimize reaction conditions (e.g., solvent polarity, temperature) and monitor intermediates via thin-layer chromatography (TLC). Purity can be enhanced using column chromatography with silica gel, as detailed in protocols for analogous oxolanone derivatives .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C NMR spectra to confirm the oxolane ring and methyl substituent. Compare chemical shifts with published data for similar compounds (e.g., δ ~4.5 ppm for oxolanone protons) .

- IR : Identify carbonyl stretching vibrations (C=O) near 1750 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (MW = 114.1 g/mol for this compound derivatives) .

- Melting Point : Compare experimental values with literature data to assess purity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC to monitor degradation products. Avoid exposure to moisture, as oxolanones are prone to ring-opening in aqueous environments .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives in literature be resolved?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Perform the following:

- Reproduce Experiments : Follow documented protocols exactly, including solvent systems and instrumentation settings .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental results .

- Collaborative Verification : Share samples with independent labs for cross-validation, adhering to data-sharing guidelines in .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying concentrations of nucleophiles (e.g., amines) using UV-Vis spectroscopy .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions to trace bond cleavage/formation via MS or NMR .

- Theoretical Analysis : Apply transition state theory (e.g., Eyring equation) to identify intermediates and activation energies .

Q. How can in silico methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .

- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?

- Methodological Answer : Use ANOVA for dose-response curves (e.g., IC₅₀ calculations) and apply post-hoc tests (Tukey’s HSD) to compare treatment groups. Report p-values with confidence intervals and effect sizes. For non-linear data, employ nonlinear regression models (e.g., Hill equation) .

Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?

- Methodological Answer :

- Detailed Documentation : Record exact stoichiometry, reaction times, and purification steps, as emphasized in and .

- Supplementary Materials : Provide raw spectral data, chromatograms, and crystallographic files (if applicable) in open-access repositories .

- Peer Review : Submit methods to platforms like Protocols.io for pre-publication validation .

属性

IUPAC Name |

5-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZXJDJWRQIWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334423 | |

| Record name | 5-Methyldihydro-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34003-72-0 | |

| Record name | 5-Methyldihydro-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyloxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。